3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3-[(3-Methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a saturated 6H-benzo[c]chromen-6-one core substituted with a 3-methoxybenzyloxy group at the 3-position. This compound belongs to a broader class of benzo[c]chromen-6-one derivatives, which are structurally related to natural urolithins—metabolites of ellagitannins found in plants and fruits . The saturated tetrahydro ring system distinguishes it from unsaturated analogs like Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one, URO-B), which lack the hydrogenated cyclohexene moiety .
Synthesis: The compound can be synthesized via nucleophilic substitution reactions. A typical route involves reacting 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) with 3-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux conditions . The reaction proceeds through an SN2 mechanism, yielding the ether-linked product after purification by column chromatography .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-23-15-6-4-5-14(11-15)13-24-16-9-10-18-17-7-2-3-8-19(17)21(22)25-20(18)12-16/h4-6,9-12H,2-3,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRXEIURFNOULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:
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Formation of the Benzyl Ether: : The initial step involves the reaction of 3-methoxybenzyl alcohol with a suitable protecting group to form the benzyl ether. This can be achieved using reagents such as benzyl chloride in the presence of a base like sodium hydroxide.
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Cyclization: : The protected benzyl ether is then subjected to cyclization reactions to form the tetrahydrobenzochromenone core. This step often involves the use of Lewis acids such as aluminum chloride or boron trifluoride to facilitate the cyclization process.
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Deprotection: : Finally, the protecting group is removed under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Features :
- 3-Methoxybenzyloxy Substituent : The methoxy group at the meta position of the benzyl ring may influence electronic and steric interactions with biological targets or metal ions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of benzo[c]chromen-6-one derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:
Key Observations:
- Saturation Effects : Saturated THBC derivatives (e.g., THU-OH) exhibit higher lipophilicity than unsaturated analogs (e.g., URO-B), improving cellular uptake in fluorescence imaging studies .
- Substituent Position : Meta-substituted benzyloxy groups (e.g., 3-methoxy) may optimize steric and electronic interactions. For example, 3-[(4-Methylbenzyl)oxy]-THBC shows distinct metal-binding behavior compared to the target compound, highlighting the importance of substituent orientation .
Fluorescence and Metal-Sensing Properties
Mechanistic Insight :
The methoxy group in the target compound could modulate Fe³⁺ binding efficiency. In THU-OH, Fe³⁺ coordination occurs via the 3-hydroxy group and lactone carbonyl, quenching fluorescence . For the target compound, the absence of a hydroxy group may reduce Fe³⁺ affinity, but the methoxybenzyl group could introduce alternative binding modes (e.g., π-π interactions) .
Biological Activity
3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzochromenones. This compound has garnered attention due to its potential biological activities, which are relevant in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 336.38 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C21H20O4 |
| Molecular Weight | 336.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 374767-88-1 |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory mediators, contributing to its potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antioxidant Activity
Research has demonstrated that this compound exhibits strong radical scavenging activity. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed a significant reduction in DPPH radicals at concentrations as low as 50 µM.
Anti-inflammatory Effects
In a study assessing the anti-inflammatory potential of this compound, it was found to significantly reduce the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects were determined to be around 25 µM.
Anticancer Activity
A series of cytotoxicity assays were performed against human cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer). The results indicated that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells and 20 µM against HCT116 cells after 48 hours of treatment.
Case Studies
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Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzochromenone derivatives, including this compound. The compound was found to induce apoptosis in MCF-7 cells by activating caspase pathways and downregulating Bcl-2 expression. -
Inflammation Model :
In vivo studies using a carrageenan-induced paw edema model demonstrated that oral administration of the compound significantly reduced swelling compared to control groups. Histological analysis revealed a decrease in inflammatory cell infiltration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
